



# Introduction: Targeting the "Undruggable" Oncogene

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Compound of Interest		
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For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an "undruggable" target in oncology. As a small GTPase, KRAS functions as a critical molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate key cellular processes like proliferation, differentiation, and survival.[1] Activating mutations, which occur in approximately 30% of all human cancers, lock KRAS in its active conformation, leading to constitutive downstream signaling and uncontrolled cell growth.[2]

The KRAS G12C mutation, where glycine is substituted by cysteine at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][3] This specific mutation introduces a reactive cysteine residue, which provided a unique foothold for the development of targeted covalent inhibitors, heralding a new era in precision medicine.[3] These first-generation drugs, along with emerging non-covalent strategies, have transformed the therapeutic landscape. This guide provides a detailed technical comparison of covalent and non-covalent KRAS G12C inhibitors, covering their mechanisms of action, comparative efficacy, resistance pathways, and the key experimental protocols used for their characterization.

# **Mechanism of Action: Seizing the Switch**

The fundamental difference between covalent and non-covalent inhibitors lies in how they engage the KRAS G12C protein. Covalent inhibitors form a permanent, irreversible bond, while non-covalent inhibitors bind reversibly, relying on high-affinity interactions.



### **Covalent Inhibitors: Trapping the Inactive State**

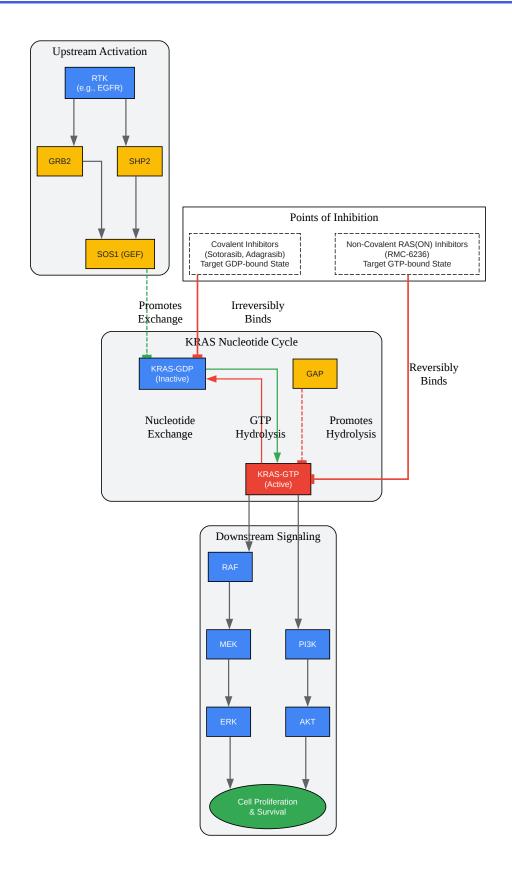
Covalent KRAS G12C inhibitors are designed to specifically and irreversibly bind to the mutant cysteine-12 residue.[4] This interaction is highly selective as the inhibitor targets a cryptic "switch-II pocket" that is accessible only when KRAS G12C is in its inactive, GDP-bound state. [4][5] By forming a permanent covalent bond, these drugs lock the oncoprotein in this "off" conformation, which prevents its reactivation by guanine nucleotide exchange factors (GEFs) like SOS1 and blocks its ability to engage with downstream effector proteins such as RAF kinases.[4][6] The efficacy of these inhibitors is therefore dependent on the intrinsic GTPase activity of KRAS G12C, which allows it to cycle back to the druggable GDP-bound state.[4]

# Non-Covalent Inhibitors: A Reversible Approach

Non-covalent inhibitors represent a more diverse and evolving class of molecules. They do not form a permanent bond and instead rely on optimized, high-affinity molecular interactions to exert their effect. Their mechanisms can be broadly categorized:

- Switch-II Pocket (S-IIP) Inhibitors: Some non-covalent inhibitors, like MRTX1133 (a G12D inhibitor whose mechanism is informative), are designed with such high affinity for the switch-II pocket that a covalent bond is not required for potent inhibition.[7] These molecules can often bind to both the GDP- and GTP-bound states of the KRAS protein.[7][8]
- Switch I/II Pocket Inhibitors: A distinct class of pan-RAS inhibitors, such as BI-2852, binds to
  a different pocket located between the switch I and switch II regions.[9][10] This binding site
  is present in both active and inactive KRAS, and by occupying it, the inhibitor sterically
  hinders the interaction with GEFs, GAPs, and downstream effectors.[9][10]
- RAS(ON) State Inhibitors: A novel strategy involves targeting the active, GTP-bound "ON" state of KRAS. Inhibitors like RMC-6236 function as molecular glues, forming a tri-complex with the active KRAS protein and a chaperone protein, cyclophilin A (CypA).[11][12] This tri-complex physically blocks RAS from engaging its effectors, thereby shutting down downstream signaling.[11][13]





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Caption: KRAS signaling pathway and points of inhibitor action.



# **Comparative Efficacy and Binding Affinity**

The distinct mechanisms of covalent and non-covalent inhibitors translate to different preclinical and clinical profiles. Covalent inhibitors have advanced further in clinical development, providing a wealth of efficacy data.

# **Preclinical Data Summary**

Preclinical evaluation using biochemical and cell-based assays is critical for characterizing inhibitor potency and selectivity. Divarasib, a covalent inhibitor, has demonstrated high potency, being 5 to 20 times more potent and up to 50 times more selective in vitro than sotorasib and adagrasib.[14][15] Non-covalent inhibitors like MRTX1133 (targeting G12D) have shown picomolar binding affinity for GDP-loaded KRAS.[2]

Table 1: Comparative Preclinical Activity of KRAS Inhibitors



Inhibitor (Class)	Target	Assay Type	Potency Metric	Value	Reference
Sotorasib (Covalent)	KRAS G12C	Cell Viability (MIA PaCa- 2)	IC50	~0.005 µM	[16]
Adagrasib (Covalent)	KRAS G12C	Cell Viability	-	Potent activity in preclinical models	[17]
Divarasib (Covalent)	KRAS G12C	Cell Viability	IC50	Sub- nanomolar range	[18]
MRTX1133 (Non- covalent)	KRAS G12D	Biochemical Binding (GDP-KRAS)	KD	~0.2 pM	[2]
MRTX1133 (Non- covalent)	KRAS G12D	Cell Viability	Median IC50	~5 nM	[2]
BI-2852 (Non- covalent)	pan-KRAS	Biochemical Binding (GTP-KRAS G12D)	KD	740 nM	[19][20]
BI-2852 (Non- covalent)	pan-KRAS	SOS1 Interaction	IC50	490 nM	[19][20]

 $|\ \mathsf{RMC-6236}\ (\mathsf{Non\text{-}covalent})\ |\ \mathsf{pan\text{-}RAS}(\mathsf{ON})\ |\ \mathsf{Cell}\ \mathsf{Viability}\ (\mathsf{KRAS}\ \mathsf{G12X})\ |\ -\ |\ \mathsf{Potent}\ \mathsf{anticancer}$  activity  $|[11][12]\ |$ 

Note: Direct comparison is challenging due to different assays, cell lines, and target mutations (G12C vs. G12D/pan-RAS).



# **Clinical Efficacy of Covalent Inhibitors**

Sotorasib and adagrasib are FDA-approved covalent inhibitors that have demonstrated meaningful clinical activity in patients with previously treated KRAS G12C-mutated NSCLC. Divarasib and JDQ443 are also showing promising results in clinical trials.

Table 2: Summary of Clinical Efficacy for Covalent KRAS G12C Inhibitors in NSCLC

Inhibitor	Trial	N	Objective Respons e Rate (ORR)	Median Progressi on-Free Survival (PFS)	Median Overall Survival (OS)	Referenc e
Sotorasib	CodeBrea K 100 (Ph 2)	126	37.1% (updated to 40.7%)	6.8 months	12.5 months	[3][21]
Sotorasib	CodeBrea K 200 (Ph 3)	171	28.1%	5.6 months	-	
Adagrasib	KRYSTAL- 1 (Ph 1/2)	132	43.0%	6.9 months	14.1 months	[16]
Divarasib	Phase 1	60	53.4%	13.1 months	-	[22][23]

| JDQ443 | KontRASt-01 (Ph 1b) | 7 (at 200mg BID) | 57% | - | - |[20] |

# **Mechanisms of Resistance**

Despite initial responses, acquired resistance to KRAS G12C inhibitors is common. Resistance mechanisms are diverse and can be broadly classified as "on-target" (involving the KRAS gene itself) or "off-target" (bypassing the need for KRAS signaling).

 On-Target Resistance: This includes secondary mutations in the KRAS gene that prevent inhibitor binding. Alterations have been observed at the covalent binding site (C12), the switch-II pocket (e.g., R68S, H95D/R, Y96C), or other sites that reactivate the protein (e.g.,

#### Foundational & Exploratory

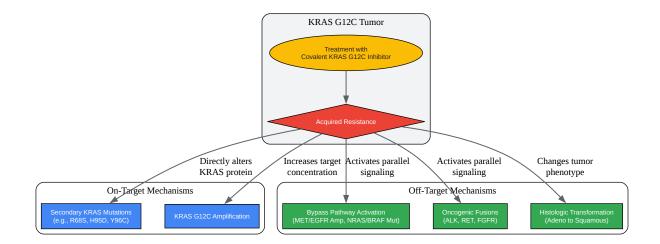




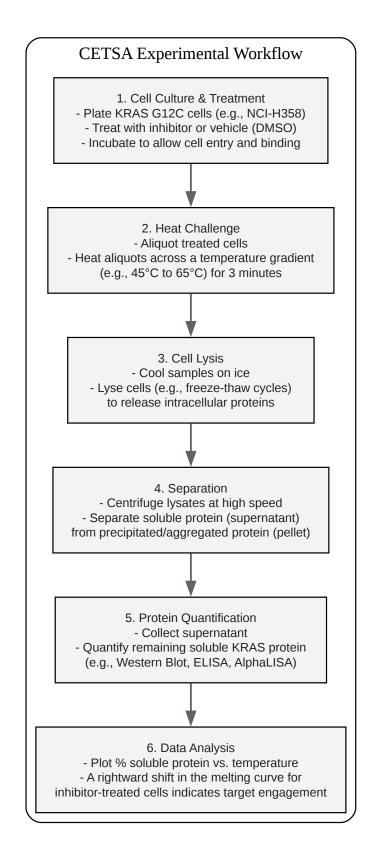
G13D, Q61H).[24] High-level amplification of the KRAS G12C allele is another on-target mechanism.[24]

- Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the inhibited KRAS G12C. Common mechanisms include:
  - Bypass Pathway Activation: Amplification of receptor tyrosine kinases (RTKs) like MET or EGFR, or activating mutations in downstream pathway components such as NRAS, BRAF, and MAP2K1 (MEK1).[24]
  - Oncogenic Fusions: Gene fusions involving ALK, RET, BRAF, and FGFR can also drive resistance.[24]
  - Histologic Transformation: In some NSCLC patients, the tumor can transform from an adenocarcinoma to a squamous cell carcinoma, a phenotype less dependent on the original oncogenic driver.[24]
- Resistance to Non-covalent Inhibitors: While clinical data is still emerging, resistance to pan-RAS(ON) inhibitors like RMC-6236 has been linked to mechanisms such as MYC amplification.[25]









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